N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic amide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a substituted ethylamine moiety. The ethylamine chain includes both a dimethylamino group and a furan-2-yl substituent, which confers distinct electronic and steric properties. This compound is hypothesized to exhibit biological activity, particularly in anticancer research, due to structural similarities with other 3,4,5-trimethoxybenzamide (TMP) derivatives reported in the literature.
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H24N2O5/c1-20(2)13(14-7-6-8-25-14)11-19-18(21)12-9-15(22-3)17(24-5)16(10-12)23-4/h6-10,13H,11H2,1-5H3,(H,19,21) |
InChI Key |
DYODOIBXUILPHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the furan ring with a dimethylaminoethyl halide in the presence of a base.
Formation of the Benzamide Core: The final step involves the acylation of the dimethylaminoethyl-furan intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, including the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations
The compound differs from structurally related TMP derivatives primarily in its substituent configuration. Key comparisons include:
Key Observations :
- The target compound’s dimethylamino-furan-ethyl chain distinguishes it from derivatives with hydrazinyl (e.g., 6a) or isopropylamino groups (e.g., Compound 3). This substitution may enhance solubility and target binding due to the basic dimethylamino group.
- Hydrazinyl derivatives (e.g., 6a–e) require multi-step synthesis involving hydrazide intermediates , whereas the target compound could be synthesized via simpler amine-amide coupling.
Physicochemical Properties
- Melting Points: Compound 6a (chlorophenyl-substituted): 209–211°C . Compound 6c (dimethylaminophenyl-substituted): 215–217°C . Target Compound (hypothetical): Expected to fall within 200–220°C based on structural analogs.
- Solubility: The dimethylamino group in the target compound may improve aqueous solubility compared to halogenated derivatives (e.g., 6a) or purely aromatic analogs.
Cytotoxic Activity
Reported data include:
Key Observations :
- Electron-donating groups (e.g., dimethylamino in 6c) correlate with enhanced cytotoxicity, likely due to improved cellular uptake or target interaction .
- The target compound’s dimethylamino-furan-ethyl group may synergize these effects, though empirical validation is required.
Mechanism of Action
- Hydrazinyl derivatives (e.g., 6a–e) are proposed to act via tubulin polymerization inhibition, similar to colchicine-site binders .
- The target compound’s ethylamine chain could facilitate interactions with kinase domains or DNA topoisomerases, diverging from hydrazinyl analogs.
Stability and Reactivity
- Hydrolytic Stability : Amide bonds in TMP derivatives are generally stable under physiological conditions. However, hydrazinyl derivatives (e.g., 6a–e) may exhibit lower stability due to susceptibility to oxidative cleavage .
- Stereoelectronic Effects : The furan-2-yl group in the target compound may engage in π-π stacking with aromatic residues in biological targets, a feature shared with Compound 3 and 6a .
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.4 g/mol. The compound features a furan ring and a trimethoxybenzamide moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with microtubules and other cellular targets. Specifically, the activity of this compound may involve:
- Tubulin Polymerization Inhibition : Compounds that target tubulin can disrupt microtubule dynamics, which is crucial for cell division and cancer cell proliferation.
- Cell Cycle Arrest : By inhibiting tubulin polymerization, this compound may induce cell cycle arrest in cancer cells.
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives based on the 3,4,5-trimethoxybenzamide scaffold have shown promising antiproliferative effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF7 | 0.05 | Tubulin Binding |
| 2 | HL60 | 0.03 | Apoptosis Induction |
| 3 | A549 | 0.07 | Cell Cycle Arrest |
Table 1: Anticancer activity of related compounds
Neuroprotective Effects
The dimethylamino group suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Study on Tubulin Polymerization :
A study published in Molecules evaluated a series of compounds similar to this compound for their ability to inhibit tubulin polymerization. The most effective compound exhibited an IC50 value in the nanomolar range and demonstrated strong binding affinity to the colchicine site on tubulin . -
Cell Cycle Effects :
Another investigation focused on the effects of this class of compounds on cell cycle progression in cancer cells. Results indicated that treatment led to G2/M phase arrest in MCF7 cells, suggesting potential utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
